4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate
Description
4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is an organic compound that features a piperidine ring, a phenyl group, and an acetate ester
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[4-(4-methylpiperidine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO3/c1-11-7-9-16(10-8-11)15(18)13-3-5-14(6-4-13)19-12(2)17/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
JTHNOLKHHKCTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of 4-methylpiperidine with phenyl acetate under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The choice of reagents and catalysts can be tailored to optimize yield and purity, ensuring the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects . The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
Phenyl Acetate: An ester commonly used in organic synthesis and as a flavoring agent.
Uniqueness
4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is unique due to its combination of a piperidine ring and a phenyl acetate moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
